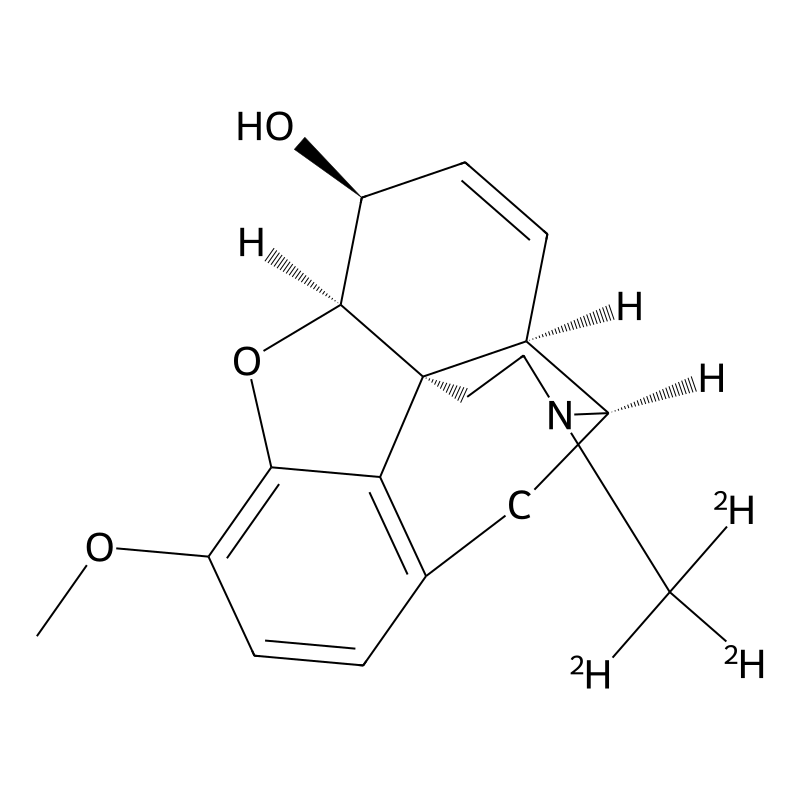Codeine-d3

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Internal standards are compounds with similar chemical properties to the target analyte (the substance being measured) but are isotopically labelled, meaning they have a slightly different mass due to the substitution of one or more hydrogen atoms with heavier isotopes like deuterium (d) []. This difference in mass allows scientists to accurately quantify the target analyte in a complex sample by comparing its signal to that of the internal standard.
Here's how Codeine-d3 functions as an internal standard:
- Similar properties: Codeine-d3 shares similar chemical properties to codeine, the target analyte, ensuring it behaves similarly during the analytical process. This allows for a direct comparison between the signal intensities of both compounds.
- Compensation for variations: During sample preparation and analysis, various factors can introduce slight variations in the signal intensity of the target analyte. The internal standard, unaffected by these variations due to its identical processing, acts as a reference point [].
- Accurate quantification: By comparing the signal intensity ratios of the target analyte and the internal standard, scientists can compensate for these variations and obtain a more accurate and reliable quantification of the target analyte in the sample [].
Applications:
Codeine-d3 finds application in various scientific research fields, including:
- Pharmaceutical research: Quantifying codeine in biological samples like blood or plasma to assess drug metabolism, pharmacokinetics, and potential interactions with other medications [].
- Forensic analysis: Measuring codeine levels in blood or urine samples for forensic investigations, aiding in cases of suspected drug use or overdose [].
- Clinical toxicology: Analyzing codeine levels in patients suspected of poisoning or overdose to determine the severity and guide treatment decisions [].
Codeine-d3 is a deuterated form of codeine, a naturally occurring alkaloid derived from the opium poppy, Papaver somniferum. The chemical formula for codeine-d3 is C₁₈D₃H₁₈NO₃, where three hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This modification enhances its utility in research, particularly in pharmacokinetic studies and metabolic profiling. Codeine itself is known for its analgesic (pain-relieving), anti-tussive (cough-suppressing), and anti-diarrheal properties, functioning primarily as a prodrug that is metabolized into morphine in the liver .
The primary chemical reaction involving codeine-d3 is its metabolism in the human body. Codeine-d3 undergoes O-demethylation to produce morphine-d3 through the action of cytochrome P450 enzymes, particularly CYP2D6. The metabolic pathway can be summarized as follows:
- O-Demethylation:
- Glucuronidation: Morphine-d3 can further undergo conjugation with glucuronic acid to form morphine-3-glucuronide and morphine-6-glucuronide, which are also pharmacologically active .
The synthesis of codeine-d3 typically involves the methylation of morphine-d3, which can be achieved through various methods:
- Methylation Reaction:
- Morphine-d3 is treated with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydroxide) to yield codeine-d3.
- The reaction can be represented as follows:
- Use of Isotopically Labeled Precursors:
Codeine-d3 is primarily used in research settings, particularly in:
- Pharmacokinetic Studies: To trace and quantify drug metabolism in biological systems.
- Analytical Chemistry: As a reference standard in liquid chromatography-mass spectrometry (LC-MS) methods for detecting and quantifying opiates in biological samples and environmental studies .
- Clinical Research: To study variations in drug metabolism among different populations, especially those with polymorphisms affecting cytochrome P450 enzymes .
Interaction studies involving codeine-d3 focus on its metabolic pathways and interactions with other drugs. For instance:
- Codeine-d3's metabolism can be influenced by co-administration with other medications that inhibit or induce cytochrome P450 enzymes.
- Studies have shown that certain drugs can affect the conversion rate of codeine to morphine, leading to variations in analgesic efficacy and side effects .
Several compounds share structural similarities with codeine-d3, each exhibiting unique pharmacological profiles:
| Compound | Chemical Formula | Primary Use | Unique Feature |
|---|---|---|---|
| Morphine | C₁₈H₁₉NO₃ | Strong analgesic | Directly binds to opioid receptors |
| Hydrocodone | C₁₈H₂₁NO₃ | Pain relief | More potent than codeine |
| Oxycodone | C₂₁H₂₅NO₃ | Pain relief | Semi-synthetic opioid |
| Norcodeine | C₁₈H₂₁NO₃ | Analgesic | Active metabolite of codeine |
| Dihydrocodeine | C₁₈H₂₃NO₃ | Pain relief | Less potent than codeine |
Codeine-d3 is unique due to its isotopic labeling, allowing for enhanced tracking during pharmacokinetic studies while retaining similar pharmacological properties as conventional codeine .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







